molecular formula C12H14BrNO3 B2654734 2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide CAS No. 347342-54-5

2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide

Cat. No. B2654734
M. Wt: 300.152
InChI Key: MXNRUCDLYCHLLA-UHFFFAOYSA-N
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Description

“2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide” is a compound that has been studied for its potential therapeutic effects . The compound is part of a class of biologically significant compounds known as sulfonamides, which are famous for their antibacterial properties . It also contains a benzodioxane fragment, which is an important pharmacophore across a number of different therapeutic areas .


Synthesis Analysis

The synthesis of this compound involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which can then be further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .


Molecular Structure Analysis

The molecular structure of “2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide” was determined by IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques . A significant downfield shift (δ 121 ppm) for the C-7 signals, which experienced the ortho effect of sulfamoyl group on C-6, was observed. The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide” include the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride, followed by further treatment with different alkyl/aralkyl halides .


Physical And Chemical Properties Analysis

The empirical formula of “2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide” is C12H15NO3 . Its molecular weight is 221.25 . The compound is a solid .

Scientific Research Applications

1. Application in Antibacterial Agents

  • Summary of the Application : Compounds that combine sulfonamide and benzodioxane fragments in their framework were fabricated. These molecules were ascertained by biofilm inhibition study against Escherichia coli and Bacillus subtilis .
  • Methods of Application : The structures of the sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .
  • Results or Outcomes : The results revealed that two of the compounds were rather active inhibitors of these two pathogenic bacterial strains. According to the hemolytic study, most of the new molecules are mildly cytotoxic and hence might be used as safe antibacterial agents .

2. Application in Alzheimer’s Disease Treatment

  • Summary of the Application : New sulfonamides and their N-substituted derivatives were synthesized as possible agents for treating Alzheimer’s disease .
  • Methods of Application : The synthesis was triggered by reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media .
  • Results or Outcomes : The inhibition activity of synthesized molecules was studied so as to assess their possible therapeutic effect on Alzheimer’s disease .

Future Directions

The future directions for the study of “2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide” could include further exploration of its potential therapeutic effects, particularly in the treatment of Alzheimer’s disease . More research could also be done to fully understand its mechanism of action and to assess its safety and efficacy in clinical trials.

properties

IUPAC Name

2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3/c1-2-9(13)12(15)14-8-3-4-10-11(7-8)17-6-5-16-10/h3-4,7,9H,2,5-6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNRUCDLYCHLLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC2=C(C=C1)OCCO2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide

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